3-Aminotetrahydro-2H-pyran-3-carboxamide
Description
3-Aminotetrahydro-2H-pyran-3-carboxamide is a heterocyclic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted with both an amino (-NH₂) and a carboxamide (-CONH₂) group at the 3-position. This dual functionalization creates a sterically and electronically unique scaffold, making it valuable for applications in medicinal chemistry, particularly in designing enzyme inhibitors or receptor modulators.
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-aminooxane-3-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c7-5(9)6(8)2-1-3-10-4-6/h1-4,8H2,(H2,7,9) |
InChI Key |
ATAMJEVMIZHZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminotetrahydro-2H-pyran-3-carboxamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through various cyclization reactions, such as the acid-catalyzed cyclization of a diol.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions. For example, an amine can be reacted with a suitable leaving group on the tetrahydropyran ring.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Aminotetrahydro-2H-pyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxo derivatives of the tetrahydropyran ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-Aminotetrahydro-2H-pyran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminotetrahydro-2H-pyran-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways and targets are still under investigation, and further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Key Structural Features | Functional Groups | Applications |
|---|---|---|---|---|
| 3-Aminotetrahydro-2H-pyran-3-carboxamide | N/A | Pyran ring, 3-amino, 3-carboxamide | Amino, carboxamide | Hypothetical drug design |
| 3-Aminothiopyran-3-carboxylic acid | 39124-24-8 | Thiopyran ring, 3-amino, 3-carboxylic acid | Amino, carboxylic acid | Lab synthesis |
| N-(3-Aminophenyl)-4-carboxamide | 1220020-40-5 | Pyran ring, 4-carboxamide, 3-aminophenyl | Carboxamide, aniline | Pharmaceutical intermediate |
| (R/S)-Tetrahydro-2H-pyran-3-amine HCl | 1315500-31-2† | Pyran ring, 3-amine (R/S configuration) | Amine (HCl salt) | Chiral synthesis |
†CAS 1245724-46-2 for S-enantiomer.
Table 2: Toxicity Profiles
| Compound Name | GHS Classification | Key Risks |
|---|---|---|
| 3-Aminothiopyran-3-carboxylic acid | H302, H312, H332 | Acute toxicity via multiple exposure routes |
| N-(3-Aminophenyl)-4-carboxamide | Not specified | Potential genotoxicity (aniline derivative) |
| (R/S)-3-Amine HCl | Not specified | Low acute toxicity (salt form) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
